The compound 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one belongs to the class of heterocyclic compounds known as pyrazolo[3,4-b]pyridines. These compounds exhibit a variety of tautomeric forms and have been the subject of extensive research due to their potential biomedical applications. Over 300,000 such compounds have been described, with significant interest in their diverse substituents and synthetic methods1.
The molecular structure of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one comprises a fused pyrazole and pyridine ring system. The presence of a hydroxyl group at the 4-position and a methyl group at the 6-position introduces potential sites for further functionalization and modification. Detailed structural analysis using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can provide valuable insights into the conformational preferences, bond lengths, and bond angles of this molecule. [, ]
Pyrazolo[3,4-b]pyridines have been explored for various biomedical applications. Their role as ALK inhibitors positions them as potential therapeutic agents in the treatment of cancers such as anaplastic large cell lymphoma2. The antiproliferative properties of certain analogues make them candidates for anticancer agents, particularly in targeting tubulin dynamics3. The high selectivity of some derivatives towards A1 adenosine receptors suggests their use in cardiovascular diseases, where modulation of these receptors can be beneficial4. The inhibition of protein kinases by 3,6-diamino derivatives indicates their potential application in neurodegenerative diseases like Alzheimer's5.
Pyrazolo[3,4-b]pyridines have also been evaluated for their anti-inflammatory properties, with some compounds showing significant inhibition of TNF-alpha and IL-6, important cytokines in the inflammatory response7. Additionally, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized with antimicrobial and anti-biofilm activities, suggesting their use in combating bacterial infections and biofilm-associated diseases8.
Further extending their biomedical potential, certain pyrazolo[3,4-b]pyridine derivatives have been identified as promising anticancer agents. Novel hydrazone and azole functionalized derivatives have shown activity against various human cancer cell lines, with 1,2,4 triazole derivatives being highlighted as lead molecules9.
The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides has been explored, with various derivatives synthesized and evaluated for their biological activity. These nucleoside analogues have been tested against viruses and tumor cells, with some showing moderate cytotoxicity. Their effects on purine and pyrimidine nucleotide biosynthesis have also been evaluated, providing insights into their potential therapeutic applications10.
The mechanism of action for pyrazolo[3,4-b]pyridines varies depending on the specific compound and its target. For instance, certain derivatives have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors, where the presence of a 4-hydroxyphenyl group at the 6-position is crucial for inhibitory activity. A fluorine atom substitution at this position can enhance this activity, as evidenced by the low IC50 values against ALK2. Other derivatives have been synthesized as cis-restricted combretastatin A-4 analogues, showing significant antiproliferative effects and tubulin polymerization inhibitory activities. These compounds are believed to bind at the colchicine site of tubulin, inducing cell cycle arrest3. Additionally, some pyrazolo[3,4-b]pyridines have been evaluated as selective inhibitors of A1 adenosine receptors, with high affinity and selectivity demonstrated by certain ester derivatives4. Moreover, 3,6-diamino derivatives have shown potential as protein kinase inhibitors, which could be beneficial in the treatment of Alzheimer's disease5.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6